2-{[2-(4-Bromophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazole
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Overview
Description
2-((2-(4-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the bromophenoxy and ethylthio groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazole typically involves the reaction of 2-(4-bromophenoxy)ethanol with thiourea under acidic conditions to form the intermediate 2-(4-bromophenoxy)ethylthiourea. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or thiol.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((2-(4-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biological processes. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-(4-Bromophenoxy)ethyl)thio)pyrimidine
- 2-((2-(4-Bromophenoxy)ethyl)thio)benzimidazole
Uniqueness
2-((2-(4-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H9BrN2OS2 |
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Molecular Weight |
317.2 g/mol |
IUPAC Name |
2-[2-(4-bromophenoxy)ethylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C10H9BrN2OS2/c11-8-1-3-9(4-2-8)14-5-6-15-10-13-12-7-16-10/h1-4,7H,5-6H2 |
InChI Key |
BMQFKPMBEPTZDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCSC2=NN=CS2)Br |
Origin of Product |
United States |
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